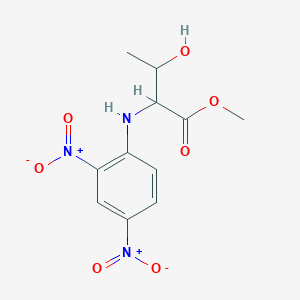
methyl N-(2,4-dinitrophenyl)threoninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(2,4-dinitrophenyl)threoninate is an organic compound with the molecular formula C11H13N3O7. It is a derivative of threonine, an amino acid, and contains a dinitrophenyl group, which is known for its electron-withdrawing properties. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(2,4-dinitrophenyl)threoninate typically involves the reaction of threonine with 2,4-dinitrofluorobenzene in the presence of a base. The reaction proceeds through nucleophilic substitution, where the amino group of threonine attacks the fluorine-substituted aromatic ring, resulting in the formation of the dinitrophenyl derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(2,4-dinitrophenyl)threoninate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The dinitrophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can react with the dinitrophenyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield amino derivatives, while nucleophilic substitution could result in various substituted phenyl derivatives .
Scientific Research Applications
Methyl N-(2,4-dinitrophenyl)threoninate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive dinitrophenyl group.
Medicine: Research into potential pharmaceutical applications, such as drug development and delivery systems, is ongoing.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which methyl N-(2,4-dinitrophenyl)threoninate exerts its effects is primarily through its reactive dinitrophenyl group. This group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to inhibition or modification of their function. The electron-withdrawing nature of the dinitrophenyl group also influences the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(2,4-dinitrophenyl)glycinate
- Methyl N-(2,4-dinitrophenyl)alaninate
- Methyl N-(2,4-dinitrophenyl)valinate
Uniqueness
Methyl N-(2,4-dinitrophenyl)threoninate is unique due to the presence of the threonine moiety, which contains both a hydroxyl and an amino group. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .
Properties
CAS No. |
10420-76-5 |
|---|---|
Molecular Formula |
C11H13N3O7 |
Molecular Weight |
299.24 g/mol |
IUPAC Name |
methyl 2-(2,4-dinitroanilino)-3-hydroxybutanoate |
InChI |
InChI=1S/C11H13N3O7/c1-6(15)10(11(16)21-2)12-8-4-3-7(13(17)18)5-9(8)14(19)20/h3-6,10,12,15H,1-2H3 |
InChI Key |
BVBFXLSRAGMSDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















